molecular formula C10H16N2O2S B13255153 Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate

Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate

Cat. No.: B13255153
M. Wt: 228.31 g/mol
InChI Key: BXGALEWBDRUFDD-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate is a chemical compound with the molecular formula C9H14N2O2S It is known for its unique structure, which includes a thiazole ring, an aminomethyl group, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and the thiazole ring are reacted together.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated thiazole derivatives.

Scientific Research Applications

Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: A compound with a similar aminomethyl group but lacking the thiazole ring.

    Thiazoleacetic acid derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate is unique due to its combination of a thiazole ring, aminomethyl group, and ester linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C10H16N2O2S/c1-6(2)14-10(13)4-8-7(3)12-9(5-11)15-8/h6H,4-5,11H2,1-3H3

InChI Key

BXGALEWBDRUFDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CN)CC(=O)OC(C)C

Origin of Product

United States

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